N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The starting materials might include 4-chlorophenol, furfural, and various triazole derivatives. Key steps in the synthesis could involve:
Formation of the furan ring: This might involve the reaction of furfural with appropriate reagents to introduce the furan moiety.
Introduction of the chlorophenoxy group: This could be achieved through nucleophilic substitution reactions.
Formation of the triazole ring: This might involve cyclization reactions using appropriate triazole precursors.
Final coupling reaction: The final step could involve the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include varying temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound could be used as a building block for the synthesis of more complex molecules.
Biology: It might have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives, furan-containing molecules, and compounds with chlorophenoxy groups. Examples could include:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities.
Furan derivatives: These molecules are often used in the synthesis of pharmaceuticals and agrochemicals.
Chlorophenoxy compounds: These are commonly used in herbicides and other agricultural chemicals.
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its combination of functional groups, which could confer unique chemical and biological properties. This combination might result in enhanced stability, specific interactions with biological targets, or unique reactivity in chemical transformations.
Properties
Molecular Formula |
C17H15ClF2N4O2S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
(E)-1-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C17H15ClF2N4O2S/c1-2-27-17-23-22-16(15(19)20)24(17)21-9-13-7-8-14(26-13)10-25-12-5-3-11(18)4-6-12/h3-9,15H,2,10H2,1H3/b21-9+ |
InChI Key |
MIOHJOWFJSHHLX-ZVBGSRNCSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F |
Origin of Product |
United States |
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